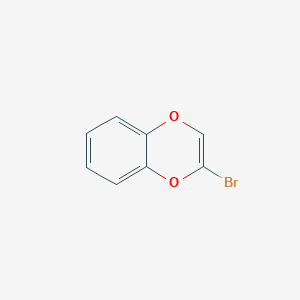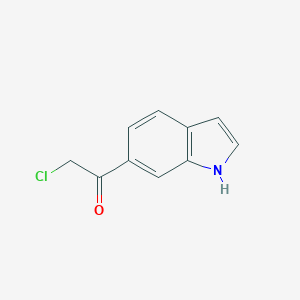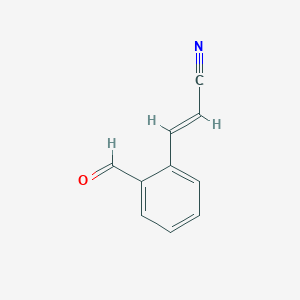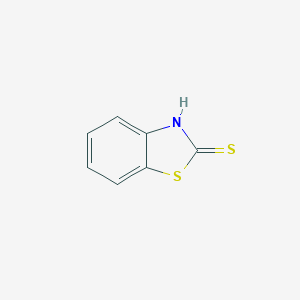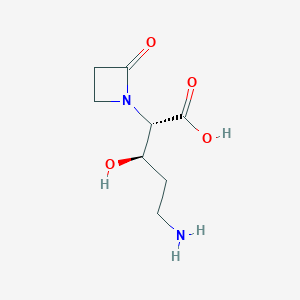
Proclavaminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proclavaminic acid is a secondary metabolite produced by certain strains of Streptomyces bacteria. It belongs to the class of beta-lactam antibiotics and has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria.
Applications De Recherche Scientifique
Role in Clavulanic Acid Biosynthesis
Proclavaminic acid plays a crucial role in the biosynthesis of clavulanic acid, a clinically used beta-lactamase inhibitor. The enzyme proclavaminic acid amidino hydrolase (PAH) is essential in this process, hydrolyzing an intermediate to produce proclavaminic acid and urea (Elkins et al., 2002). Another critical enzyme, ORF17, catalyzes the ATP-dependent formation of N-glycyl-clavaminic acid, a key intermediate in clavulanic acid biosynthesis (Arulanantham et al., 2006).
Molecular Genetics and Biosynthesis
The biosynthesis and molecular genetics of clavulanic acid, involving proclavaminic acid as an intermediate, have been extensively studied in Streptomyces clavuligerus. This process includes a series of steps starting from primary metabolic precursors to the formation of clavaminic acid, which then leads to clavulanic acid or other clavams (Jensen & Paradkar, 2004).
Enzymatic Studies and Mechanisms
Studies on clavaminate synthase 2 (CS2), a multifunctional enzyme, reveal its interaction with proclavaminic acid. These interactions provide insights into the enzyme's structure, function, and catalytic mechanisms (Zhou et al., 2001). Additionally, the structural origins of the selectivity of the trifunctional oxygenase clavaminic acid synthase, which catalyzes reactions involving proclavaminic acid, shed light on the molecular basis of its specificity and reaction mechanisms (Zhang et al., 2000).
Gene Clustering and Paralogous Genes
In Streptomyces clavuligerus, a second copy of the gene encoding proclavaminate amidinohydrolase, involved in early stages of clavulanic acid and clavam metabolite biosynthesis, has been identified. This finding highlights the presence of paralogue genes in the biosynthetic pathway (Tahlan et al., 2004).
Propriétés
Numéro CAS |
112240-59-2 |
|---|---|
Nom du produit |
Proclavaminic acid |
Formule moléculaire |
C8H14N2O4 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1 |
Clé InChI |
NMCINKPVAOXDJH-VDTYLAMSSA-N |
SMILES isomérique |
C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-] |
SMILES |
C1CN(C1=O)C(C(CCN)O)C(=O)O |
SMILES canonique |
C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-] |
Autres numéros CAS |
112240-59-2 |
Synonymes |
proclavaminate proclavaminic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



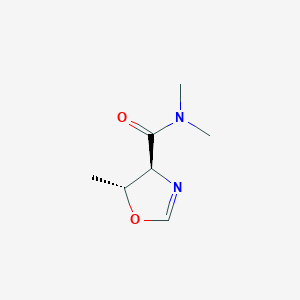
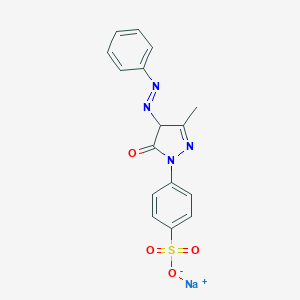
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
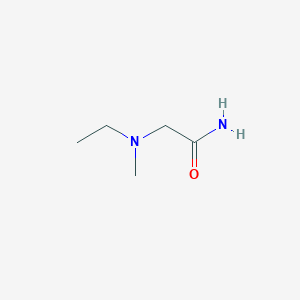
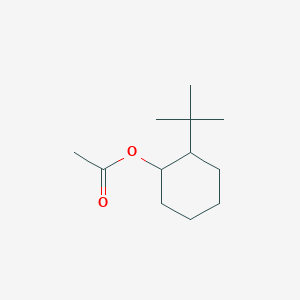
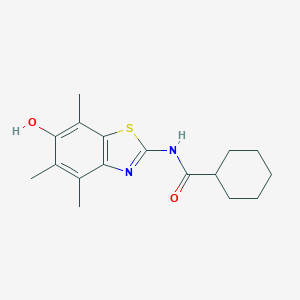
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
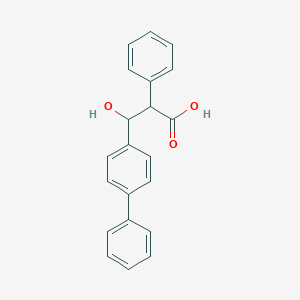
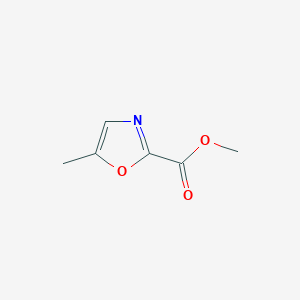
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
